molecular formula C19H19NO2S2 B2889740 N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(thiophen-3-yl)benzamide CAS No. 2097868-60-3

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(thiophen-3-yl)benzamide

Cat. No. B2889740
CAS RN: 2097868-60-3
M. Wt: 357.49
InChI Key: LMLUDTHKHLMMCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound contains a benzamide group, a thiophene group, and a hydroxypropyl group. Benzamides are a class of compounds containing a benzene ring and an amide group. Thiophene is a heterocyclic compound with a five-membered ring containing four carbon atoms and a sulfur atom. The hydroxypropyl group is a common functional group in organic chemistry, consisting of a propyl group substituted with a hydroxyl group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzamide, thiophene, and hydroxypropyl groups. For example, the benzamide group might undergo hydrolysis under acidic or basic conditions to yield the corresponding benzoic acid and amine .

Scientific Research Applications

Medicinal Chemistry

Thiophene derivatives, including the compound , are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . For example, molecules incorporating the thiophene nucleus have shown important pharmacological activities .

Corrosion Inhibitors

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They can be used to protect metals and other materials from degradation due to environmental exposure .

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . These semiconductors are used in various electronic devices, including organic light-emitting diodes (OLEDs) .

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are also used in the fabrication of organic field-effect transistors (OFETs) . OFETs are a type of transistor that utilizes an organic semiconductor in its channel .

Anticancer Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer . They can be used in the development of new drugs for cancer treatment .

Anti-Inflammatory Properties

Thiophene derivatives also show anti-inflammatory properties . They can be used in the development of drugs for treating various inflammatory diseases .

Antimicrobial Properties

Thiophene derivatives have shown antimicrobial properties . They can be used in the development of new antimicrobial agents .

Antihypertensive Properties

Thiophene derivatives have shown antihypertensive properties . They can be used in the development of drugs for treating hypertension .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical compound, it might interact with specific receptors or enzymes in the body. The thiophene group, for instance, is found in many biologically active compounds .

properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-4-thiophen-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2S2/c1-19(22,10-14-6-8-23-11-14)13-20-18(21)16-4-2-15(3-5-16)17-7-9-24-12-17/h2-9,11-12,22H,10,13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLUDTHKHLMMCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(thiophen-3-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.